molecular formula C9H14Cl2N2O B6188885 2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride CAS No. 2639436-62-5

2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride

Cat. No.: B6188885
CAS No.: 2639436-62-5
M. Wt: 237.12 g/mol
InChI Key: BYVXVNRBHSTCLN-UHFFFAOYSA-N
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Description

2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O. It is a white to yellow solid that is used in various scientific research applications. This compound is known for its unique structure, which includes an azetidine ring and a pyridine ring, making it a valuable molecule in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride typically involves the reaction of 2-chloro-5-methylpyridine with azetidine-3-ol. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the azetidine ring.

    Substitution: Substituted pyridine or azetidine derivatives.

Scientific Research Applications

2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to changes in their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azetidin-3-yloxy)pyridine dihydrochloride
  • 2-(azetidin-3-yloxy)pyrazine dihydrochloride
  • 3-pyrrole-substituted 2-azetidinones

Uniqueness

2-(azetidin-3-yloxy)-5-methylpyridine dihydrochloride is unique due to the presence of both the azetidine and pyridine rings, which confer distinct chemical and biological properties

Properties

CAS No.

2639436-62-5

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-5-methylpyridine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c1-7-2-3-9(11-4-7)12-8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H

InChI Key

BYVXVNRBHSTCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)OC2CNC2.Cl.Cl

Purity

95

Origin of Product

United States

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